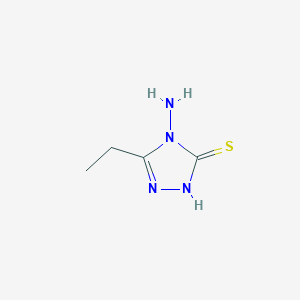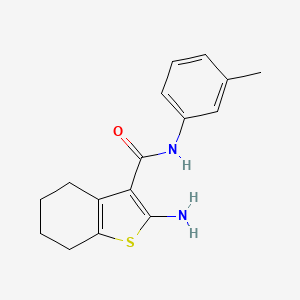
2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a thiophene derivative, which has attracted attention due to its wide range of biological activities. Thiophene derivatives are known for their potential in drug discovery, offering various pharmacological properties. The specific compound discussed here has been synthesized and analyzed in several studies, revealing its interesting chemical and biological characteristics.
Synthesis Analysis
The synthesis of this compound involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. These synthetic routes are designed to introduce various substituents, aiming to explore the compound's pharmacological activities. The detailed synthesis procedures are confirmed by IR, 1H NMR, MS spectral data, and elemental analysis, indicating the precise structural formation of the compound and its derivatives (Amr et al., 2010).
Molecular Structure Analysis
Crystal structure studies of thiophene-3-carboxamide derivatives, including the subject compound, show that certain molecular conformations are locked by intramolecular hydrogen bonds. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets. The molecular conformation and the presence of specific functional groups contribute to the compound's biological activities (Vasu et al., 2005).
Chemical Reactions and Properties
Various chemical reactions involving the compound have been explored to synthesize a range of biologically active derivatives. These reactions include condensations with aromatic aldehydes, interactions with benzylidenemalononitriles, and reactions with acetylenic esters and ketones, producing a variety of compounds with potential pharmacological properties. The reactivity of the compound under different conditions highlights its versatility in chemical synthesis (Youssef, 2009).
Scientific Research Applications
Antibacterial and Antifungal Activities
2-Amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have demonstrated notable antibacterial and antifungal activities. Research conducted by Vasu et al. (2005) and Vasu et al. (2003) explored the biological activity of thiophene-3-carboxamide derivatives, revealing their potential in combating microbial infections. These studies highlight the significance of molecular conformation in enhancing the biological activity of such compounds, with specific focus on intermolecular and intramolecular hydrogen bonding patterns (Vasu et al., 2005), (Vasu et al., 2003).
Cytostatic, Antitubercular, and Anti-inflammatory Activities
The cytostatic, antitubercular, and anti-inflammatory properties of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied. Chiriapkin et al. (2021) have demonstrated the synthesis and biological activity prediction of these compounds, indicating their potential in medical chemistry and pharmaceutical science for various therapeutic applications (Chiriapkin, Kodonidi, & Larsky, 2021).
Synthesis and Analysis of Biologically Active Derivatives
Extensive research has been conducted on the synthesis and characterization of various derivatives of this compound. These studies have explored novel methods for producing biologically active compounds and have delved into the structure-activity relationships crucial for pharmaceutical development. The work by Amr et al. (2010) and others have provided valuable insights into the synthesis methodologies and potential applications of these derivatives in the medical field (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Novel Synthetic Transformations and Chemical Structures
The exploration of novel synthetic transformations and the analysis of chemical structures of thiophene derivatives have been a focal point of research. Studies like those by Pokhodylo et al. (2010) and Dzhavakhishvili et al. (2008) have shed light on the chemical properties and potential applications of these compounds in various fields, including heterocyclic chemistry and synthetic organic chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010), (Dzhavakhishvili, Gorobets, Musatov, Desenko, & Paponov, 2008).
Antimicrobial and Anti-inflammatory Agents
The development of antimicrobial and anti-inflammatory agents based on this compound has been a significant area of research. Studies like those by Narayana et al. (2006) have focused on the synthesis of Schiff bases and other derivatives, demonstrating their potential as effective agents against bacterial and fungal infections, as well as their anti-inflammatory properties (Narayana, Ashalatha, Raj, & Kumari, 2006).
properties
IUPAC Name |
2-amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-10-5-4-6-11(9-10)18-16(19)14-12-7-2-3-8-13(12)20-15(14)17/h4-6,9H,2-3,7-8,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZVJXLAYIAXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142061 |
Source


|
| Record name | 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83822-34-8 |
Source


|
| Record name | 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83822-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-N-(3-methylphenyl)benzo[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


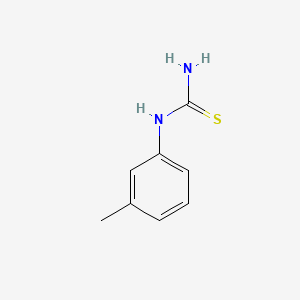
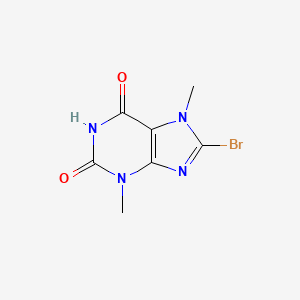
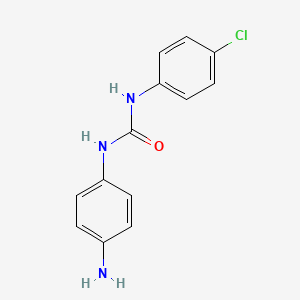

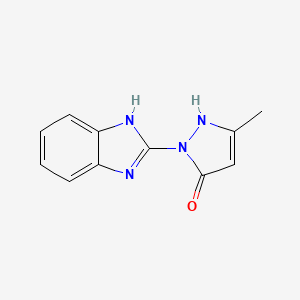
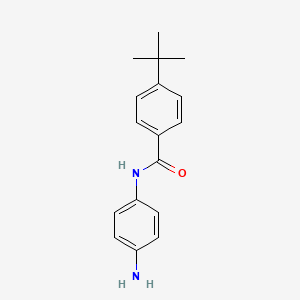

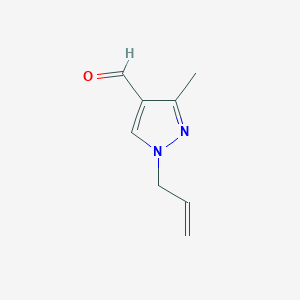
![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)


